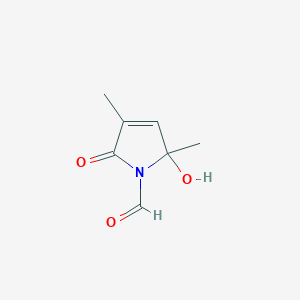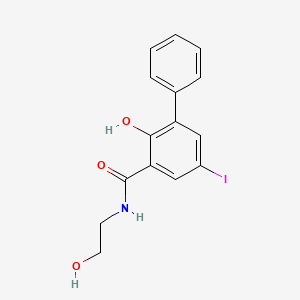
Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl- is a complex organic compound that belongs to the class of salicylamides. This compound is characterized by the presence of a salicylamide core, which is further substituted with a beta-hydroxyethyl group, an iodine atom at the 5-position, and a phenyl group at the 3-position. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl- typically involves multiple steps One common synthetic route starts with the iodination of a salicylamide derivative to introduce the iodine atom at the 5-position
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The beta-hydroxyethyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a deiodinated derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Deiodinated derivatives.
Substitution: Nitrated or sulfonated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl- involves its interaction with specific molecular targets and pathways. The beta-hydroxyethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Hydroxyethyl Salicylamide
- Salicylamide
- 5-Iodo Salicylamide
Uniqueness
Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl- is unique due to the combination of its substituents, which impart distinct chemical and biological properties. The presence of the beta-hydroxyethyl group enhances its solubility and reactivity, while the iodine atom and phenyl group contribute to its stability and potential biological activity.
Eigenschaften
CAS-Nummer |
63992-47-2 |
|---|---|
Molekularformel |
C15H14INO3 |
Molekulargewicht |
383.18 g/mol |
IUPAC-Name |
2-hydroxy-N-(2-hydroxyethyl)-5-iodo-3-phenylbenzamide |
InChI |
InChI=1S/C15H14INO3/c16-11-8-12(10-4-2-1-3-5-10)14(19)13(9-11)15(20)17-6-7-18/h1-5,8-9,18-19H,6-7H2,(H,17,20) |
InChI-Schlüssel |
RJODSWMFHIEXQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)I)C(=O)NCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



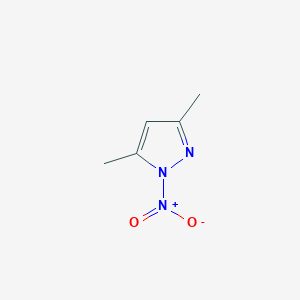
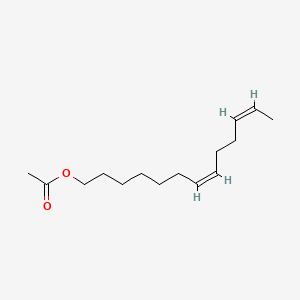
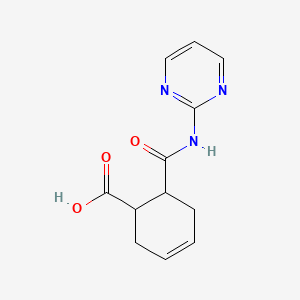

![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13961818.png)
![3-Amino-2-hydroxy-N-[(1R,2S)-2-hydroxycyclohexyl]benzamide](/img/structure/B13961820.png)

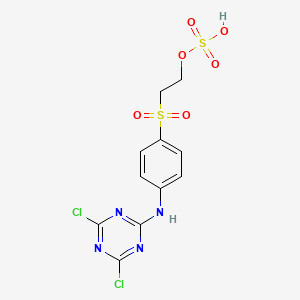
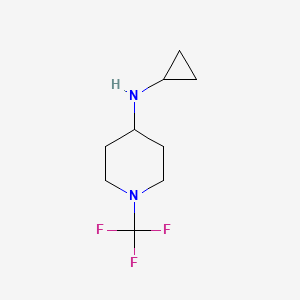
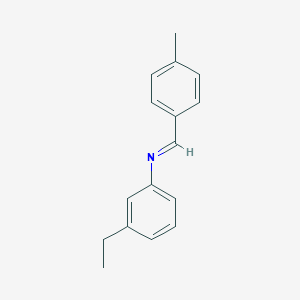
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13961836.png)

